molecular formula C8H12N2O3 B12911642 N-(2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl)acetamide CAS No. 62935-94-8

N-(2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl)acetamide

Cat. No.: B12911642
CAS No.: 62935-94-8
M. Wt: 184.19 g/mol
InChI Key: VYCQCQDDXLVHQY-UHFFFAOYSA-N
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Description

N-(2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl)acetamide is a chemical compound with the molecular formula C8H14N2O2 and a molecular weight of 170.21 g/mol . It belongs to a class of pyrrolidone derivatives that are of significant interest in medicinal chemistry and neuropharmacology research . This structural family shares a common 2-oxo-pyrrolidine base, which is a cyclic derivative of the neurotransmitter GABA (gamma-aminobutyric acid) . Compounds based on this scaffold are frequently investigated for their potential neuroprotective effects and nootropic activities, which may include enhancing cognitive function, memory, and the resistance of nerve cells to hypoxia and intoxication . Research into similar analogs suggests potential mechanisms of action could involve interaction with key neurotransmitter systems. Studies on related N-acyl derivatives have shown a high affinity for the binding sites of GABAA receptors and AMPA-type glutamate receptors in molecular docking experiments . These receptors are critical targets for modulating synaptic transmission and neuronal excitability. Furthermore, some pyrrolidone derivatives are known to influence vascular and membrane functions, such as improving erythrocyte deformability and microcirculation . This product, this compound, is intended for research applications only, specifically for in-vitro studies conducted in controlled laboratory settings outside of living organisms . It is not approved as a medicine or drug by the FDA or any other regulatory body for the prevention, treatment, or cure of medical conditions. It is strictly prohibited for introduction into humans or animals. Researchers should handle this material with appropriate precautions.

Properties

CAS No.

62935-94-8

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

N-[2-oxo-2-(2-oxopyrrolidin-1-yl)ethyl]acetamide

InChI

InChI=1S/C8H12N2O3/c1-6(11)9-5-8(13)10-4-2-3-7(10)12/h2-5H2,1H3,(H,9,11)

InChI Key

VYCQCQDDXLVHQY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC(=O)N1CCCC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl)acetamide typically involves the reaction of 2-pyrrolidone with ethyl chloroacetate in the presence of a base such as sodium ethoxide. The resulting ethyl 2-(2-oxopyrrolidin-1-yl)acetate is then hydrolyzed to form the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Antiepileptic Activity

One of the most notable applications of N-(2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl)acetamide is in the treatment of epilepsy. The compound is structurally related to Levetiracetam, a widely used antiepileptic drug. Research indicates that its dextrorotatory enantiomer exhibits significant efficacy in preventing seizures and protecting against hypoxic and ischemic damage to the central nervous system .

Case Study: Efficacy in Epilepsy Treatment

A study published in the European Journal of Pharmacology demonstrated that this compound significantly reduced seizure frequency in animal models, suggesting its potential as a therapeutic agent for epilepsy .

Neuroprotective Properties

The compound has also been investigated for its neuroprotective effects. It has shown promise in protecting neuronal cells from oxidative stress and apoptosis, making it a candidate for further research into neurodegenerative diseases such as Alzheimer's and Parkinson's .

Case Study: Neuroprotection in Animal Models

In experimental models of neurodegeneration, this compound was found to enhance neuronal survival rates and improve cognitive functions, indicating its potential application in treating neurodegenerative disorders .

Polymer Synthesis

This compound has been explored for use in polymer synthesis. Its unique chemical structure allows it to act as a monomer or crosslinking agent in the development of new polymeric materials with enhanced mechanical properties and thermal stability.

Case Study: Development of Biodegradable Polymers

Research has demonstrated that incorporating this compound into polymer matrices can improve biodegradability while maintaining structural integrity under various environmental conditions. This application is particularly relevant for sustainable material development .

Potential Cosmetic Applications

Recent studies have also suggested that this compound may have applications in cosmetic formulations. Its moisturizing properties could enhance skin hydration and improve the texture of topical products.

Case Study: Skin Hydration Studies

In clinical trials assessing skin hydration, formulations containing this compound showed significant improvements in moisture retention compared to control formulations, highlighting its potential as an active ingredient in cosmetics .

Mechanism of Action

The exact mechanism of action of N-(2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl)acetamide is not fully understood. it is believed to enhance cognitive function by modulating neurotransmitter systems, particularly the cholinergic and glutamatergic systems. The compound may increase the density of acetylcholine receptors and improve synaptic plasticity, leading to enhanced learning and memory .

Comparison with Similar Compounds

Piracetam (2-(2-Oxopyrrolidin-1-yl)acetamide)

  • Structure : Lacks the additional oxo group on the ethyl chain present in the target compound.
  • Activity: A well-known nootropic with modest cognitive-enhancing effects, primarily via modulation of ionotropic glutamate receptors .
  • Safety : Shares similar GHS hazards (H302, H317) but is widely used clinically due to established safety margins .

N-Acyl Derivatives (e.g., N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide)

  • Structure: Features a benzofuranoyl substituent instead of the pyrrolidinone ring.
  • Activity : Demonstrates varied receptor affinities, with some derivatives showing enhanced GABAergic activity compared to the parent compound .
  • Synthesis : Prepared via analogous N-acylation strategies, highlighting the versatility of the acetamide core for functionalization .

Heterocyclic Acetamide Derivatives

2-[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]-N-(pyridin-2-yl)acetamide

  • Structure : Incorporates a pyridazinyl fluorophenyl group.
  • Activity : Likely targets kinase or inflammatory pathways due to the pyridazine moiety, diverging from the neuropharmacological focus of the target compound .
  • Safety: No specific hazard data available, but fluorinated analogs often exhibit distinct metabolic stability and toxicity profiles .

Thiazolidinone Derivatives (e.g., N-(2-Methylphenyl)-2-[4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide)

  • Structure: Contains a sulfonylated thiazolidinone ring.
  • Synthesis : Requires multistep reactions involving sulfonation and imine formation, contrasting with the simpler N-acylation used for the target compound .

Metal Complexes and Hydrazinyl Derivatives

2-(2-(2-Hydroxybenzyliden) Hydrazinyl)-2-Oxo-N-(Pyridine-2-Yl) Acetamide Complexes

  • Structure : Chelates Ni(II) or Co(II) ions via hydrazone ligands.
  • Activity : Exhibits antimicrobial activity against bacterial and fungal strains, as well as DNA-binding properties, diverging from the neurological targets of the target compound .
  • Applications: Potential use in metallodrugs or diagnostic agents due to their redox activity and ligand geometry .

Pharmacological Target Comparison

Compound Primary Targets Affinity/Activity Notes
N-(2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl)acetamide GABAA, AMPA receptors High affinity in docking studies
N-Acyl benzofuran derivatives GABAergic systems Enhanced receptor selectivity
Thiazolidinone derivatives Antimicrobial targets MIC values against Gram-positive bacteria
Hydrazinyl metal complexes DNA, microbial enzymes Moderate to high MIC activity

Biological Activity

N-(2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl)acetamide, also referred to as a pyrrolidine derivative, has garnered attention in recent years due to its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The molecular formula for this compound is C6H10N2O2C_6H_{10}N_2O_2, with a molecular weight of approximately 142.16 g/mol. The compound's structure includes a pyrrolidine ring, which is significant for its biological activity.

Research indicates that compounds related to this compound exhibit various mechanisms of action, particularly in the context of neuropharmacology and anti-inflammatory responses:

  • Neuroprotective Effects : Similar compounds such as levetiracetam have demonstrated neuroprotective properties, potentially through modulation of neurotransmitter release and inhibition of excitotoxicity in neuronal cells .
  • Anti-inflammatory Activity : The compound has been studied for its ability to inhibit tumor necrosis factor-alpha converting enzyme (TACE), which plays a crucial role in inflammatory processes. Inhibition of TACE can lead to reduced levels of pro-inflammatory cytokines .
  • Anticancer Properties : Some derivatives have shown promising anticancer activity against various cancer cell lines, suggesting that modifications in the pyrrolidine structure can enhance therapeutic efficacy .

Table 1: Biological Activity Summary

Activity TypeCompound/DerivativesIC50 (µM)Notes
TACE InhibitionN-hydroxy derivatives<5High selectivity over MMPs
NeuroprotectionLevetiracetam0.42Effective in reducing excitotoxicity
Anticancer (A549 Cells)5-Oxopyrrolidine derivatives25.72Significant cytotoxicity observed
AntimicrobialVarious oxopyrrolidine derivativesVariesEffective against multidrug-resistant strains

Case Studies

  • Neuroprotective Effects in Epilepsy : A study on levetiracetam demonstrated its efficacy in reducing seizure frequency and severity in patients with epilepsy. The mechanism was linked to enhanced GABAergic transmission and reduced glutamate release .
  • TACE Inhibition and Inflammation : Research involving N-hydroxy derivatives showed potent inhibition of TACE activity, leading to decreased TNF-alpha production in human whole blood assays. This suggests potential therapeutic applications for inflammatory diseases .
  • Anticancer Activity : A recent investigation into the anticancer properties of pyrrolidine derivatives revealed that certain modifications significantly increased their activity against A549 lung adenocarcinoma cells, indicating a promising avenue for drug development against lung cancer .

Q & A

Basic: What are the established synthetic routes for N-(2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl)acetamide, and what reaction conditions optimize yield?

The synthesis typically involves coupling 2-pyrrolidone derivatives with acetamide precursors. A representative method (for analogous compounds) uses acetyl chloride and sodium carbonate in dichloromethane under reflux. Key steps include:

  • Acylation : Reacting 2-pyrrolidone with chloroacetyl chloride to form the intermediate.
  • Amidation : Introducing the acetamide moiety via nucleophilic substitution.
  • Purification : Column chromatography (e.g., silica gel with CH₂Cl₂/MeOH gradients) and recrystallization (e.g., ethyl acetate) achieve >95% purity .
    Optimization requires controlled stoichiometry (excess acylating agent), inert atmosphere to prevent hydrolysis, and monitoring via TLC.

Basic: How is the structural integrity of this compound validated in synthetic batches?

Structural confirmation relies on:

  • NMR : 1H^1H NMR (300 MHz, CDCl₃) shows characteristic peaks: δ 2.14 (s, acetyl CH₃), 3.31 (m, pyrrolidinone CH₂), and 7.69 (br s, NH) .
  • Mass Spectrometry : ESI/APCI(+) confirms molecular ion [M+H]⁺ at m/z 142.16 .
  • Elemental Analysis : Carbon and nitrogen percentages must align with theoretical values (C: 50.70%, N: 19.71%) .

Basic: What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (GHS H317) .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols (GHS H302) .
  • Spill Management : Collect solid residues with absorbent materials; avoid water to prevent dispersion .

Advanced: How does the compound interact with neuronal targets, and what methodologies elucidate its mechanism?

Piracetam modulates glutamate and acetylcholine receptors. Key methodologies include:

  • Radioligand Binding Assays : Competes with 3H^3H-MK-801 for NMDA receptor sites .
  • Electrophysiology : Patch-clamp studies on hippocampal slices reveal enhanced long-term potentiation (LTP) .
  • Computational Modeling : DFT studies predict binding affinities to synaptic proteins (e.g., synaptic vesicle glycoprotein 2A) .

Advanced: What analytical strategies resolve contradictions in reported toxicity data?

Discrepancies in acute oral toxicity (e.g., LD₅₀ ranging 3,000–5,000 mg/kg in rodents) arise from:

  • Dosing Vehicles : Aqueous vs. lipid-based formulations affect bioavailability .
  • Metabolic Profiling : LC-MS/MS identifies species-specific metabolites (e.g., rat vs. human liver microsomes) .
  • Endpoint Criteria : Harmonize OECD 423 (acute toxic class method) with in vitro cytotoxicity assays (e.g., HepG2 cell viability) .

Advanced: How can reaction byproducts be minimized during scale-up synthesis?

  • Process Optimization :
    • Temperature Control : Maintain <5°C during acylation to suppress diketopiperazine formation .
    • Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate amidation and reduce unreacted intermediates .
  • Quality Control :
    • HPLC-PDA : Monitor for impurities (e.g., residual 2-pyrrolidone) with a C18 column and 210 nm detection .

Advanced: What computational tools predict the compound’s stability under physiological conditions?

  • Molecular Dynamics (MD) Simulations : Assess hydrolysis susceptibility of the acetamide bond in aqueous environments (pH 7.4, 37°C) .
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the pyrrolidinone ring to predict oxidative degradation .

Basic: What are the recommended storage conditions to ensure compound stability?

Store in airtight containers at −20°C, desiccated (RH <30%), and protected from light. Shelf life exceeds 24 months under these conditions .

Advanced: How does structural modification of the pyrrolidinone ring affect bioactivity?

Comparative studies with derivatives (e.g., 4-hydroxy or 3-cyano substitutions) reveal:

  • Enhanced Bioavailability : 4-Hydroxy analogs show 2-fold higher BBB permeability in MDCK-MDR1 assays .
  • Reduced Toxicity : Methylation at the pyrrolidinone nitrogen decreases hepatotoxicity in zebrafish models .

Advanced: What techniques validate the compound’s purity for in vivo studies?

  • Chiral HPLC : Resolves enantiomeric impurities (e.g., using a Chiralpak AD-H column) .
  • Karl Fischer Titration : Confirms water content <0.5% to prevent hydrolysis .
  • Residual Solvent Analysis : GC-MS detects traces of dichloromethane (<600 ppm) .

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